molecular formula C16H16ClN3O B11656025 2-[3-(4-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]ethanol

2-[3-(4-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]ethanol

Cat. No.: B11656025
M. Wt: 301.77 g/mol
InChI Key: BDBJVOWIFIUXCB-UHFFFAOYSA-N
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Description

2-{3-[(4-CHLOROPHENYL)METHYL]-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-OL is a complex organic compound that features a benzodiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(4-CHLOROPHENYL)METHYL]-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-OL typically involves multi-step organic reactions. One common route includes the condensation of 4-chlorobenzylamine with o-phenylenediamine to form the benzodiazole core. This intermediate is then reacted with ethylene oxide under controlled conditions to yield the final product. Reaction conditions often require an inert atmosphere, such as nitrogen, and the use of solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. Catalysts and reagents are carefully selected to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(4-CHLOROPHENYL)METHYL]-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-OL undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation and nitration are common substitution reactions, often using reagents like chlorine gas or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Formation of benzodiazole oxides.

    Reduction: Formation of reduced benzodiazole derivatives.

    Substitution: Formation of halogenated or nitrated benzodiazole compounds.

Scientific Research Applications

2-{3-[(4-CHLOROPHENYL)METHYL]-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-OL has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-{3-[(4-CHLOROPHENYL)METHYL]-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-OL involves its interaction with specific molecular targets. It is known to bind to certain enzymes, inhibiting their activity and thereby affecting various biochemical pathways. This compound may also interact with cellular receptors, modulating signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: An aniline derivative with two chlorine atoms.

    Indole-Based Compounds: Such as indole-3-carbinol, which shares a similar aromatic structure.

Uniqueness

2-{3-[(4-CHLOROPHENYL)METHYL]-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-OL is unique due to its specific benzodiazole core and the presence of a chlorophenyl group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H16ClN3O

Molecular Weight

301.77 g/mol

IUPAC Name

2-[3-[(4-chlorophenyl)methyl]-2-iminobenzimidazol-1-yl]ethanol

InChI

InChI=1S/C16H16ClN3O/c17-13-7-5-12(6-8-13)11-20-15-4-2-1-3-14(15)19(9-10-21)16(20)18/h1-8,18,21H,9-11H2

InChI Key

BDBJVOWIFIUXCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C(=N)N2CC3=CC=C(C=C3)Cl)CCO

Origin of Product

United States

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